molecular formula C16H25N5O3 B1672556 RGH-5526 CAS No. 69579-13-1

RGH-5526

Cat. No.: B1672556
CAS No.: 69579-13-1
M. Wt: 335.40 g/mol
InChI Key: YCVVCSICMNKDBE-SFQUDFHCSA-N
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Preparation Methods

The synthesis of RGH-5526 involves several key steps:

Industrial production methods for this compound are not widely documented, but the synthetic route described above provides a foundational approach for laboratory-scale synthesis.

Chemical Reactions Analysis

RGH-5526 undergoes several types of chemical reactions:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

RGH-5526 has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of antihypertensive agents on norepinephrine turnover and levels.

    Biology: It is used to investigate the role of norepinephrine in the hypothalamus and its impact on peripheral sympathetic nerve activity.

    Medicine: It is being explored as a potential treatment for hypertension due to its ability to significantly reduce blood pressure.

Comparison with Similar Compounds

RGH-5526 is unique in its ability to exert a greater norepinephrine-lowering effect in the hypothalamus compared to the periphery . Similar compounds include:

    Clonidine: Another antihypertensive agent that acts on the central nervous system to reduce blood pressure.

    Methyldopa: A centrally acting antihypertensive agent that is converted to alpha-methylnorepinephrine, which lowers blood pressure by stimulating central alpha-adrenergic receptors.

This compound stands out due to its specific action on hypothalamic norepinephrine turnover and its potential for fewer peripheral side effects compared to other antihypertensive agents .

Properties

IUPAC Name

tert-butyl (3E)-3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-12(11-15(22)24-16(2,3)4)17-18-13-5-6-14(20-19-13)21-7-9-23-10-8-21/h5-6H,7-11H2,1-4H3,(H,18,19)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVVCSICMNKDBE-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=C(C=C1)N2CCOCC2)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NN=C(C=C1)N2CCOCC2)/CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031898
Record name 3-((6-(4-Morpholinyl)-3-pyridazinyl)hydrazono)butanoic acid 1,1-dimethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69579-13-1
Record name GYKI 11679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069579131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((6-(4-Morpholinyl)-3-pyridazinyl)hydrazono)butanoic acid 1,1-dimethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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